molecular formula C17H13FN2 B12828362 2,2'-((3-Fluorophenyl)methylene)dipyridine

2,2'-((3-Fluorophenyl)methylene)dipyridine

Katalognummer: B12828362
Molekulargewicht: 264.30 g/mol
InChI-Schlüssel: HBZMIKRDBFIZTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-((3-Fluorophenyl)methylene)dipyridine is an organic compound characterized by the presence of a fluorophenyl group attached to a methylene bridge, which in turn is connected to two pyridine rings

Eigenschaften

Molekularformel

C17H13FN2

Molekulargewicht

264.30 g/mol

IUPAC-Name

2-[(3-fluorophenyl)-pyridin-2-ylmethyl]pyridine

InChI

InChI=1S/C17H13FN2/c18-14-7-5-6-13(12-14)17(15-8-1-3-10-19-15)16-9-2-4-11-20-16/h1-12,17H

InChI-Schlüssel

HBZMIKRDBFIZTR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(C2=CC(=CC=C2)F)C3=CC=CC=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((3-Fluorophenyl)methylene)dipyridine typically involves the condensation of 3-fluorobenzaldehyde with 2,2’-dipyridylmethane. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2,2’-((3-Fluorophenyl)methylene)dipyridine can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-((3-Fluorophenyl)methylene)dipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2,2’-((3-Fluorophenyl)methylene)dipyridine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: The compound can be used in the design of fluorescent probes for biological imaging due to its potential photophysical properties.

    Medicine: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Industry: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism by which 2,2’-((3-Fluorophenyl)methylene)dipyridine exerts its effects depends on its application. As a ligand, it coordinates with metal ions through the nitrogen atoms of the pyridine rings, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’-Bipyridine: Lacks the fluorophenyl group, making it less sterically hindered and potentially less selective in coordination chemistry.

    4,4’-((3-Fluorophenyl)methylene)dipyridine: Similar structure but with different substitution pattern, which can affect its electronic properties and reactivity.

    2,2’-((4-Fluorophenyl)methylene)dipyridine: Similar to the target compound but with the fluorine atom in a different position, potentially altering its chemical behavior.

Uniqueness

2,2’-((3-Fluorophenyl)methylene)dipyridine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships in coordination chemistry

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.